1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone
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Overview
Description
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone typically involves the condensation of 4-methoxybenzaldehyde with 2-quinoxalinecarboxylic acid or its derivatives. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-methoxybenzaldehyde reacts with 2-quinoxalinecarboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanol .
Scientific Research Applications
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Quinoxaline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-1H-indole
- 1-(4-Methoxyphenyl)-1H-imidazole
- 1-(4-Methoxyphenyl)-2-quinoxalinecarboxylic acid
Uniqueness
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a quinoxaline ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit different biological activities and reactivity profiles .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-8-6-12(7-9-14)17(20)10-13-11-18-15-4-2-3-5-16(15)19-13/h2-9,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQZLLWINFFGSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375479 |
Source
|
Record name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73100-63-7 |
Source
|
Record name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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